molecular formula C9H16N2O2 B1292699 Allyl 3-aminopiperidine-1-carboxylate CAS No. 886363-44-6

Allyl 3-aminopiperidine-1-carboxylate

Cat. No.: B1292699
CAS No.: 886363-44-6
M. Wt: 184.24 g/mol
InChI Key: YNKZAYMCRFZUNL-UHFFFAOYSA-N
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Description

Allyl 3-aminopiperidine-1-carboxylate: is a synthetic compound belonging to the class of piperidine carboxylates. It has a molecular formula of C9H16N2O2 and a molecular weight of 184.24 g/mol

Scientific Research Applications

Allyl 3-aminopiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and as a building block for more complex structures.

    Biology: It is employed in the study of biological processes and as a tool for investigating enzyme mechanisms.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Biochemical Pathways

Allyl carboxylates can participate in transition-metal ™-catalyzed two-electron redox reactions, which often proceed through TM-π-allyl intermediates that react with nucleophiles or electrophiles, generating a wide array of allylated organic compounds . The olefin moiety of allyl carboxylates can also engage in one-electron redox reactions with radical species to form alkyl radical intermediates that partake in cross-coupling reactions, furnishing valuable 1,2-difunctionalized products .

Future Directions

Piperidine derivatives have been the focus of recent scientific advances in the discovery and biological evaluation of potential drugs . The allyl–allyl cross-coupling strategy has seen major developments over the past decade, and the application of this new tool for regio-and enantioselective C–C bond formation to form the 1,5-diene has revolutionized synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-aminopiperidine-1-carboxylate can be achieved through several methods. One common approach involves the reaction of 3-aminopiperidine with allyl chloroformate under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 3-aminopiperidine in an appropriate solvent such as dichloromethane.
  • Add a base, such as triethylamine, to the solution.
  • Slowly add allyl chloroformate to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product using standard techniques such as column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Allyl 3-aminopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, nucleophiles, and appropriate solvents.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted derivatives with various functional groups.

Comparison with Similar Compounds

    3-aminopiperidine: A precursor to Allyl 3-aminopiperidine-1-carboxylate, used in similar applications.

    4-aminopiperidine: Another piperidine derivative with distinct properties and applications.

    3-amino-1-Boc-piperidine: A protected form of 3-aminopiperidine used in asymmetric synthesis and other chemical transformations

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of the allyl group allows for additional chemical modifications and applications, making it a versatile compound in various research and industrial contexts .

Properties

IUPAC Name

prop-2-enyl 3-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-2-6-13-9(12)11-5-3-4-8(10)7-11/h2,8H,1,3-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKZAYMCRFZUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647336
Record name Prop-2-en-1-yl 3-aminopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-44-6
Record name Prop-2-en-1-yl 3-aminopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name prop-2-enyl 3-aminopiperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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